molecular formula C26H19ClN2O7S B13977183 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester CAS No. 63149-10-0

3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester

Cat. No.: B13977183
CAS No.: 63149-10-0
M. Wt: 539.0 g/mol
InChI Key: XAVDJYWQEBDPNQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester stands out due to the presence of the 4-chloro-2-sulfophenyl group.

Properties

CAS No.

63149-10-0

Molecular Formula

C26H19ClN2O7S

Molecular Weight

539.0 g/mol

IUPAC Name

5-chloro-2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid

InChI

InChI=1S/C26H19ClN2O7S/c1-3-36-26(32)23-20-14-6-4-5-7-15(14)24(30)21-17(10-11-18(22(20)21)29(2)25(23)31)28-16-9-8-13(27)12-19(16)37(33,34)35/h4-12,28H,3H2,1-2H3,(H,33,34,35)

InChI Key

XAVDJYWQEBDPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)Cl)S(=O)(=O)O

Origin of Product

United States

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